N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide
Description
Properties
IUPAC Name |
N-[5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c1-2-28(25,26)13-9-7-12(8-10-13)18-22-23-19(27-18)21-17(24)15-11-20-16-6-4-3-5-14(15)16/h3-11,20H,2H2,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQBKDCPDFMPPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Ethylsulfonyl Group: This step involves the sulfonylation of the phenyl ring using reagents like ethylsulfonyl chloride in the presence of a base.
Coupling with Indole-3-carboxamide: The final step involves coupling the oxadiazole intermediate with indole-3-carboxamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the oxadiazole ring or sulfonyl group.
Substitution: Nitrated or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial activity. N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide has been evaluated for its effectiveness against various bacterial strains. For instance, studies have shown that derivatives of this compound can inhibit the growth of pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 6.25 | Klebsiella pneumoniae |
| Other Oxadiazole Derivatives | 32 | E. coli |
Anticancer Potential
The compound has also been studied for its anticancer properties. Research has demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For example, a study reported that the compound showed significant activity against human glioblastoma U251 cells and melanoma WM793 cells . The presence of the ethylsulfonyl group is believed to enhance its solubility and reactivity, contributing to its effectiveness.
Materials Science
This compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structural properties allow for the development of materials with enhanced mechanical and thermal stability. The incorporation of this compound into polymer matrices can improve their performance in various applications, including coatings and electronic devices .
Biological Studies
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. In antibacterial applications, it disrupts bacterial cell wall synthesis by inhibiting enzymes involved in peptidoglycan biosynthesis. Additionally, its interactions with biological macromolecules are under investigation to better understand its therapeutic potential.
Case Studies
Several studies have highlighted the diverse applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited potent activity against a range of bacterial strains and fungi. The research findings suggest that modifications to the oxadiazole scaffold can significantly enhance antimicrobial efficacy.
- Cytotoxicity Against Cancer Cells : A recent investigation revealed that this compound induced apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
- Material Development : Research on incorporating this compound into polymer systems showed improved thermal stability and mechanical properties compared to control samples without the compound .
Mechanism of Action
The mechanism of action of N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to the observed bioactive effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
- Ethylsulfonyl vs. Ethylthio/Sulfonyl Groups : The target compound’s ethylsulfonyl group (–SO2–) is more polar and oxidation-resistant compared to the ethylthio (–S–) group in derivative 6h . This may enhance metabolic stability and solubility.
- Indole vs. Thiazole/Dihydroisoquinoline: The indole system in the target compound allows for π-π stacking interactions, whereas the thiazole in and dihydroisoquinoline in offer distinct electronic profiles. Dihydroisoquinoline’s partial saturation may reduce planarity, affecting membrane permeability.
- Fluorophenyl vs. Ethylsulfonylphenyl : The fluorophenyl group in introduces electronegativity for halogen bonding, while the ethylsulfonyl group in the target compound adds steric bulk and polarity.
Electronic and Steric Effects
- Steric Considerations : The octanamide chain in derivative 6h introduces significant hydrophobicity, whereas the target compound’s indole-carboxamide balance lipophilicity and hydrogen-bonding capacity.
Biological Activity
N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
The compound can be described by the following chemical identifiers:
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- CAS Number : Not explicitly provided but related to 5-[4-(ethylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine (CAS 1177348-10-5) .
Antimicrobial Activity
Recent studies have reported that compounds containing the oxadiazole moiety exhibit significant antibacterial properties. For instance, derivatives of oxadiazoles have shown activity against various strains of bacteria including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .
Cytotoxicity and Anticancer Potential
The compound's structural features suggest potential anticancer activity. In vitro studies have demonstrated that similar indole derivatives possess cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The IC values for these compounds were often found in the micromolar range, indicating a promising therapeutic index .
Table 1: Summary of Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | <10 | Apoptosis induction |
| Compound B | MCF7 | 15 | Cell cycle arrest |
| This compound | TBD | TBD | TBD |
Neuroprotective Effects
Some derivatives of oxadiazoles have been evaluated for their neuroprotective effects in models of Alzheimer's disease. For example, compounds similar to this compound have shown inhibitory activity against β-secretase (BACE-1), an enzyme implicated in the pathogenesis of Alzheimer's disease. This inhibition is crucial as it could lead to decreased amyloid-beta plaque formation .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:
- The presence of an ethylsulfonyl group enhances solubility and potentially increases bioavailability.
- The indole core is essential for interaction with biological targets, enhancing anticancer properties.
- Modifications at the 1,3,4-oxadiazole ring can significantly influence antimicrobial and cytotoxic activities .
Case Study 1: Anticancer Activity in Vivo
A study investigated the in vivo efficacy of a related compound in tumor-bearing mice. The compound demonstrated significant tumor regression compared to control groups, suggesting that targeting pathways involved in cell proliferation may be effective for cancer treatment .
Case Study 2: Neuroprotective Effects
In a rat model of Alzheimer's disease induced by scopolamine, a derivative exhibited improved cognitive functions measured by behavioral tests. This underscores the potential therapeutic application of oxadiazole derivatives in neurodegenerative diseases .
Q & A
Q. What are the established synthetic routes for N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide?
The synthesis typically involves cyclization of hydrazide intermediates with sulfonyl-containing aromatic aldehydes. A reported method includes:
- Step 1 : Reacting 4-(ethylsulfonyl)benzaldehyde with indole-3-carboxylic acid hydrazide under acidic conditions to form a hydrazone intermediate.
- Step 2 : Cyclization of the hydrazone using POCl₃ or thionyl chloride to form the 1,3,4-oxadiazole ring .
- Key parameters : Reaction temperatures (60–80°C), solvent choice (pyridine or DMF), and purification via recrystallization (e.g., acetone/water mixtures) .
- Validation : Confirmed by ¹H/¹³C NMR (peaks at δ 8.2–8.5 ppm for oxadiazole protons) and IR (C=N stretch at 1600–1650 cm⁻¹) .
Q. How is structural characterization performed for this compound?
A multi-technique approach is used:
- X-ray crystallography : Resolves bond lengths and angles (e.g., oxadiazole ring planarity, C-S bond distances ~1.76 Å) .
- Spectroscopy :
- Elemental analysis : Validates purity (>95%) via C, H, N, S percentages .
Advanced Research Questions
Q. What in silico strategies predict binding affinity with enzymes like carbonic anhydrase II (hCA II) or acetylcholinesterase (AChE)?
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite are used.
- Protein preparation : PDB IDs 5NY3 (hCA II) and 4EY7 (AChE) are protonated, and water molecules removed .
- Ligand preparation : The compound’s 3D structure is minimized using Gaussian09 (B3LYP/6-31G* basis set) .
- Key interactions : Sulfonyl groups form hydrogen bonds with Thr199 (hCA II) or Trp86 (AChE); indole moieties exhibit π-π stacking with Phe330 (AChE) .
- MD simulations : GROMACS assesses stability (RMSD <2.0 Å over 100 ns) and binding free energy (MM-PBSA: ΔG ~−35 kcal/mol) .
Q. How do researchers resolve contradictions in cytotoxicity data across cell lines?
- Assay standardization : Use MTT or SRB assays with controlled conditions (e.g., 48–72 hr exposure, 10% FBS) .
- Cell line specificity : Test panels (e.g., NCI-60) identify selectivity; e.g., higher IC₅₀ in MCF-7 (>50 µM) vs. HepG2 (~20 µM) due to metabolic differences .
- Mechanistic validation : Compare apoptosis markers (caspase-3 activation) or ROS generation across lines .
- In vivo cross-check : Zebrafish or murine models verify tumor suppression efficacy .
Q. What methodologies elucidate enzyme inhibition mechanisms (e.g., hCA II)?
Q. How is the compound’s pharmacokinetic profile optimized for in vivo studies?
- Solubility enhancement : Use PEG-400 or cyclodextrin complexes (e.g., solubility increases from 0.2 mg/mL to 5.8 mg/mL) .
- Metabolic stability : Microsomal assays (human liver microsomes) identify oxidative hotspots (e.g., ethylsulfonyl group resists CYP3A4 degradation) .
- Plasma protein binding : Equilibrium dialysis shows 85–90% binding, requiring dose adjustments in murine models .
Data Contradiction Analysis
Q. How are conflicting results in antimicrobial activity addressed?
- Strain variability : Test against 7–10 S. aureus strains (e.g., MRSA ATCC 43300 vs. MSSA ATCC 25923) to confirm broad-spectrum efficacy .
- Biofilm assays : Compare MIC (2–8 µg/mL) vs. MBIC (16–32 µg/mL) to differentiate planktonic vs. biofilm activity .
- Resistance induction : Serial passage experiments over 20 generations show no significant MIC increase (<2-fold) .
Methodological Recommendations
- Synthesis : Optimize cyclization steps using microwave-assisted synthesis (100°C, 30 min) to improve yield (>75%) .
- Docking : Prioritize flexible docking protocols to account for oxadiazole ring conformational changes .
- Toxicity screening : Include hemolysis assays (RBC lysis <5% at 100 µM) to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
